![molecular formula C19H17N5OS B6477438 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2640821-34-5](/img/structure/B6477438.png)
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
The compound contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
- The compound has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth by interfering with key cellular processes. Its mechanism of action involves targeting specific signaling pathways or enzymes involved in cancer progression .
- Studies suggest that the compound possesses antiviral activity. It may inhibit viral replication or entry into host cells. Researchers have explored its effectiveness against various viruses, including RNA viruses and herpesviruses .
- The compound exhibits antioxidant potential, which is crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a role in maintaining overall health and protecting against diseases .
- Investigations have revealed that the compound has anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions associated with inflammation, such as autoimmune diseases and chronic inflammation .
- Preliminary studies indicate that the compound might influence glucose metabolism and insulin sensitivity. Researchers are exploring its role in managing diabetes and related complications .
- Beyond its biological activities, the compound has applications in material science. Researchers have utilized its unique structure for designing functional materials, such as organic semiconductors, sensors, and light-emitting devices .
Anticancer Activity
Antiviral Potential
Antioxidant Properties
Anti-Inflammatory Effects
Potential as an Antidiabetic Agent
Applications in Material Science
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s suggested that the compound might form strong hydrogen bonds with the amino acid residues of its target enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to impact the nad+ salvage pathway . This pathway plays a pivotal role in many biological processes, including metabolism and aging .
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-24-18(9-11-21-24)14-4-2-13(3-5-14)8-10-20-19(25)15-6-7-16-17(12-15)23-26-22-16/h2-7,9,11-12H,8,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYQFRQLTDFTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide |
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